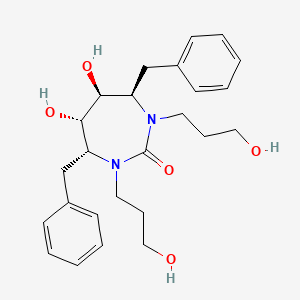
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique substitution pattern, which includes dibromo, hydroxy, and methoxyphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or related reagents. The specific synthetic route for this compound might involve:
Formation of Hydrazide: Starting from the corresponding carboxylic acid, the hydrazide can be prepared by reaction with hydrazine.
Cyclization: The hydrazide is then cyclized with carbon disulfide under basic conditions to form the oxadiazole ring.
Substitution Reactions: Subsequent substitution reactions introduce the dibromo, hydroxy, and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to thiol or further to alkyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents due to their diverse biological activities.
Industry: Used in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione derivatives depends on their specific biological or chemical activity. Generally, these compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of functional groups like thione, hydroxy, and methoxy can influence their binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole-2-thione: A simpler derivative without the complex substitution pattern.
1,3,4-Oxadiazole-2-oxide: An oxidized form of the oxadiazole-thione.
1,3,4-Thiadiazole: A related heterocyclic compound with sulfur instead of oxygen.
Uniqueness
The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((3-methoxyphenyl)amino)methyl)- lies in its specific substitution pattern, which can impart unique chemical and biological properties. The presence of dibromo, hydroxy, and methoxyphenyl groups can influence its reactivity, solubility, and biological activity.
特性
CAS番号 |
81963-83-9 |
|---|---|
分子式 |
C16H13Br2N3O3S |
分子量 |
487.2 g/mol |
IUPAC名 |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(3-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Br2N3O3S/c1-23-11-4-2-3-10(7-11)19-8-21-16(25)24-15(20-21)12-5-9(17)6-13(18)14(12)22/h2-7,19,22H,8H2,1H3 |
InChIキー |
RVXPRADIIRRPIS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


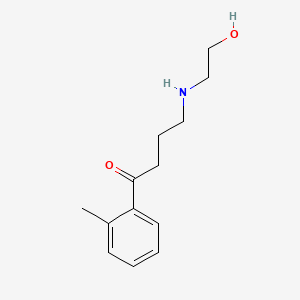
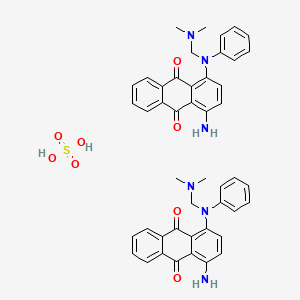
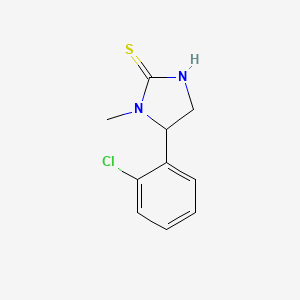
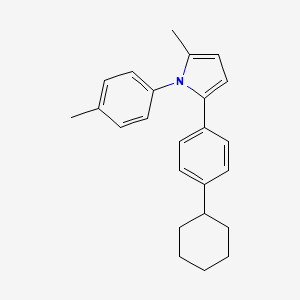

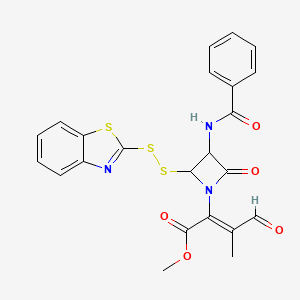



![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)


